![molecular formula C13H13ClN2O2 B12086234 3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety substituted with a chlorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde typically involves multiple steps. One common method starts with the chlorination of 4-hydroxybenzaldehyde to obtain 3-chloro-4-hydroxybenzaldehyde. This intermediate is then reacted with 1-(propan-2-yl)-1H-pyrazole in the presence of a suitable base to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzoic acid.
Reduction: 3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyrazole ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-{[1-(methyl)-1H-pyrazol-4-yl]oxy}benzaldehyde
- 3-Chloro-4-{[1-(ethyl)-1H-pyrazol-4-yl]oxy}benzaldehyde
- 3-Chloro-4-{[1-(butyl)-1H-pyrazol-4-yl]oxy}benzaldehyde
Uniqueness
3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H13ClN2O2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
3-chloro-4-(1-propan-2-ylpyrazol-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(2)16-7-11(6-15-16)18-13-4-3-10(8-17)5-12(13)14/h3-9H,1-2H3 |
InChI Key |
ZIXOVSZPPZYUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)OC2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
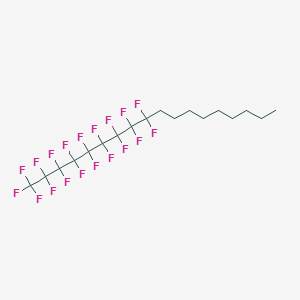

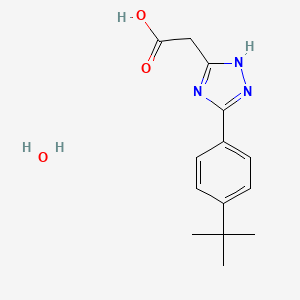
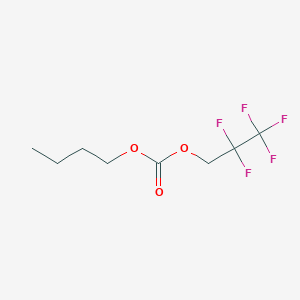
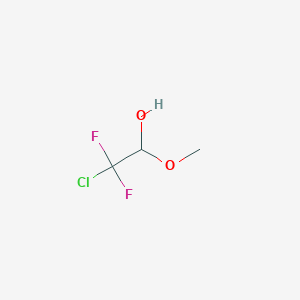
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)

![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)
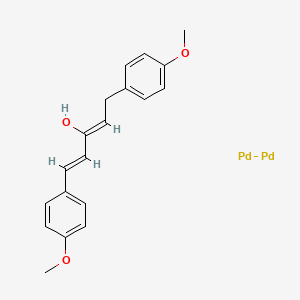


![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
